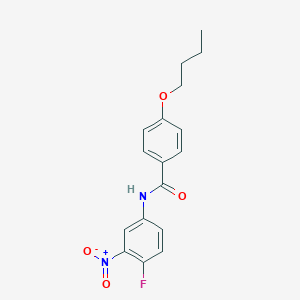
N-(4-hydroxyphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)furan-2-carboxamide is an organic compound characterized by the presence of a furan ring and a hydroxyphenyl group
Wirkmechanismus
Target of Action
N-(4-hydroxyphenyl)furan-2-carboxamide, a furan derivative, has been found to exhibit a wide range of advantageous biological and pharmacological characteristics Furan derivatives have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their diverse therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse therapeutic properties .
Result of Action
It’s worth noting that furan derivatives have been found to exhibit a wide range of therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-hydroxyphenyl)furan-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carbonyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-hydroxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl group.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)furan-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial activity, making it a candidate for developing new antimicrobial agents.
Materials Science:
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: This compound is similar in structure but contains a bromine atom instead of a hydroxyl group.
N-(4-methoxyphenyl)furan-2-carboxamide: This derivative has a methoxy group instead of a hydroxyl group, which can influence its reactivity and biological activity.
Uniqueness
N-(4-hydroxyphenyl)furan-2-carboxamide is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions that enhance its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVKXCATWIGAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353678 |
Source


|
| Record name | Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4104-33-0 |
Source


|
| Record name | Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
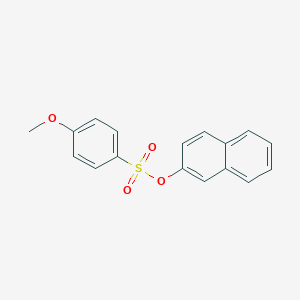
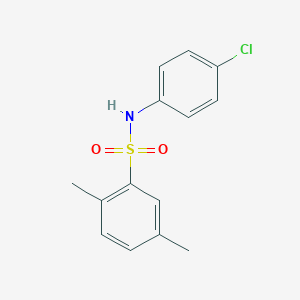
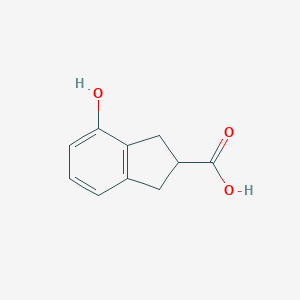
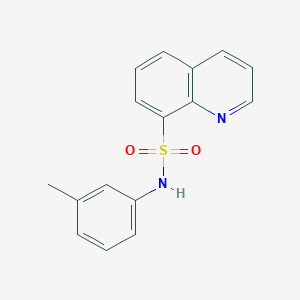
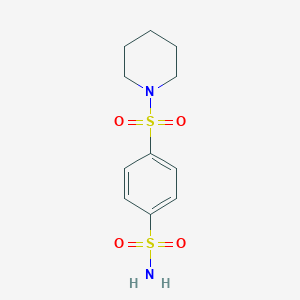

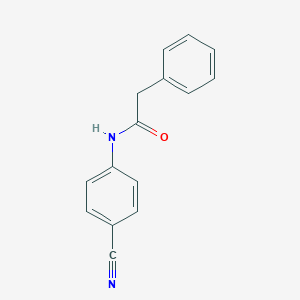
![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
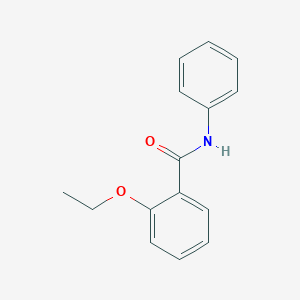
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)

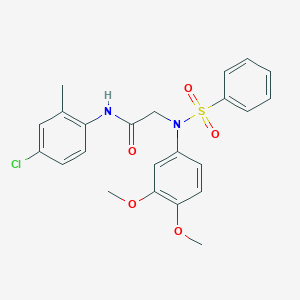
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)
